![molecular formula C10H8N2O2S3 B2379778 3-methoxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide CAS No. 306980-77-8](/img/structure/B2379778.png)
3-methoxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide
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Overview
Description
“3-methoxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide” is a chemical compound with the molecular formula C10H8N2O2S3 . It’s important to note that the information available on this compound is limited.
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The compound contains a 1,2,4-dithiazol-5-yl group, a methoxy group, and a benzenecarboxamide group .Scientific Research Applications
- Research Findings :
- Research Findings :
Antifungal Activity
Oligonucleotide Synthesis
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to have antifungal activity . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is hypothesized that the compound may interfere with the enzymatic activity of certain fungal strains , but the specific pathways and their downstream effects are still under investigation.
Result of Action
Preliminary studies suggest potential antifungal activity against yeast-like fungus strains, dermatophytes, and molds in vitro . .
properties
IUPAC Name |
3-methoxy-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S3/c1-14-7-4-2-3-6(5-7)8(13)11-9-12-10(15)17-16-9/h2-5H,1H3,(H,11,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTAMKFXWWHPDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=S)SS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide |
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